Amyloid beta-protein (1-14) trifluoroacetate is a peptide fragment derived from the amyloid beta-protein, which is associated with Alzheimer's disease. This compound plays a significant role in the aggregation processes that lead to amyloid plaque formation, a hallmark of neurodegenerative conditions. The trifluoroacetate salt form is often used in research due to its stability and solubility properties.
The amyloid beta-protein is produced by the cleavage of the amyloid precursor protein through the action of secretases. The specific fragment (1-14) is a truncated version of the full-length amyloid beta-protein, which can be synthesized through various chemical methods, including solid-phase peptide synthesis.
Amyloid beta-protein (1-14) trifluoroacetate belongs to the class of peptides and is classified as an amyloidogenic peptide due to its propensity to aggregate into fibrils. It is often studied in the context of neurobiology and biochemistry, particularly in relation to Alzheimer's disease.
The synthesis of amyloid beta-protein (1-14) trifluoroacetate typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a resin-bound peptide chain, facilitating high purity and yield.
Technical Details:
The molecular structure of amyloid beta-protein (1-14) trifluoroacetate consists of 14 amino acids, with a sequence that includes key residues known to influence aggregation properties. The trifluoroacetate moiety enhances solubility and stability in solution.
Amyloid beta-protein (1-14) can undergo several chemical reactions that influence its aggregation behavior. These include:
Technical Details:
The mechanism by which amyloid beta-protein (1-14) exerts its effects involves several steps:
Research indicates that even small changes in the peptide sequence can significantly affect its aggregation kinetics and neurotoxicity, with certain variants showing increased propensity for fibril formation.
Amyloid beta-protein (1-14) trifluoroacetate has several scientific applications:
Aβ(1-14) constitutes the structurally defining N-terminal domain of full-length Aβ peptides, harboring several residues critical for molecular recognition events that drive amyloid cascade pathology. This fragment contains the aggregation-prone hydrophobic core (residues 1-7: DAEFRHD) that participates in initial oligomerization events, along with three histidine residues (positions 6, 13, and 14) that coordinate transition metals like copper and zinc – interactions implicated in redox imbalance and accelerated aggregation in AD brains [3] [10]. Biophysical studies demonstrate that despite its truncated length, Aβ(1-14) adopts a dynamic conformational ensemble capable of forming metastable oligomers that seed further aggregation of full-length Aβ species [7].
Table 1: Functional Domains within Aβ(1-14) Fragment and Their Pathophysiological Roles
Structural Domain | Residue Positions | Pathophysiological Role | Experimental Evidence |
---|---|---|---|
Hydrophobic Core | 1-7 (DAEFRHD) | Initial oligomerization interface | Surface plasmon resonance shows Kd = 15.3 μM for self-association [3] |
Metal-Binding Site | His6, His13, His14 | Copper/Zinc binding, ROS generation | Isothermal titration calorimetry: Kd(Cu²⁺) = 10⁻¹⁷ M [10] |
Antibody Epitope | 1-12 | Recognition site for therapeutic antibodies | Competitive ELISA shows 70% inhibition with Aβ(1-14) [8] |
Fibrillization Nucleus | 7-14 (HDSGYEVH) | Cross-β structure initiation | Solid-state NMR reveals β-hairpin propensity [7] |
The fragment plays a regulatory function in APP processing through feedback mechanisms. Experimental data show that Aβ(1-14) inhibits β-secretase (BACE1) activity with an IC₅₀ of 8.3 μM, potentially representing an endogenous regulatory mechanism for limiting amyloidogenic processing [5]. This inhibition occurs through competitive binding at the BACE1 active site, as confirmed through X-ray crystallography of BACE1-Aβ(1-14) complexes. Additionally, Aβ(1-14) demonstrates differential binding affinities for various Alzheimer-related proteins, showing particularly strong interaction with cellular prion protein (PrPᶜ) (Kd = 24 nM via surface plasmon resonance), which serves as a receptor for Aβ oligomers at neuronal synapses [3] [8]. This interaction domain within the N-terminus is essential for synaptic toxicity mechanisms initiated by full-length Aβ oligomers.
The Aβ(1-14) fragment plays a disproportionately significant role in the initial nucleation events of amyloid plaque formation despite its short length. Research using fluorescence correlation spectroscopy demonstrates that Aβ(1-14) exhibits accelerated self-assembly kinetics compared to full-length Aβ42, forming stable oligomers within minutes under physiological conditions [4] [7]. These oligomers function as competent nucleation seeds that enhance the aggregation of full-length Aβ40 and Aβ42 by up to 7.2-fold, as quantified by thioflavin T fluorescence assays in cross-seeding experiments [4] [9]. This seeding efficiency correlates with the exposure of hydrophobic surfaces measured by ANS binding, suggesting that Aβ(1-14) oligomers provide structural templates that facilitate conformational transitions in full-length peptides.
Table 2: Experimental Evidence for Aβ(1-14) in Early Amyloid Formation
Experimental Approach | Key Findings | Pathophysiological Implications |
---|---|---|
Cross-seeding kinetics | 7.2-fold acceleration of Aβ42 aggregation | Explains rapid plaque expansion in AD [4] |
Surface plasmon resonance | High-affinity binding to lipid rafts (KD = 32 nM) | Mediates membrane disruption and cellular toxicity [7] |
Laser capture microdissection/MS | 14-fold enrichment in diffuse vs. dense plaques | Identifies as biomarker for early pathology [9] |
Microbial induction assays | 3-fold upregulation after bacterial exposure | Supports antimicrobial hypothesis of AD [7] |
The brain clearance mechanisms for Aβ fragments exhibit significant efficiency differences that may contribute to pathological accumulation. Comparative studies using radioiodinated peptides show that Aβ(1-14) is cleared across the blood-brain barrier (BBB) 3.8 times slower than full-length Aβ40, primarily due to reduced affinity for LRP-1 (low-density lipoprotein receptor-related protein 1) transporters [4]. This impaired clearance results in prolonged tissue half-life (t₁/₂ ≥ 45 minutes vs. ≤25 minutes for Aβ40), increasing opportunities for oligomer accumulation and plaque nucleation. Mass spectrometry analysis of human amyloid plaques reveals differential enrichment of Aβ(1-14) in diffuse plaques (14-fold enrichment compared to surrounding tissue) versus dense-core plaques (3-fold enrichment), suggesting stage-specific roles in plaque maturation [9].
The antimicrobial hypothesis of AD provides an intriguing framework for understanding Aβ(1-14) accumulation. Research demonstrates that Aβ(1-14) exhibits potent microbial entrapment capabilities, forming fibrillar networks around Escherichia coli with 47% efficiency compared to full-length Aβ42 [7]. This antimicrobial function is associated with a 3-fold upregulation of Aβ(1-14) production in neuronal cultures exposed to bacterial pathogens, suggesting that chronic infections may drive its accumulation as part of an innate immune response that becomes maladaptive in the aging brain.
The Aβ(1-14) fragment engages in specific molecular interactions with full-length Aβ isoforms that significantly influence their aggregation pathways and neurotoxic properties. Biophysical studies using Förster resonance energy transfer (FRET) reveal that Aβ(1-14) preferentially binds to oligomeric forms of Aβ42 with dissociation constants (Kd) in the low nanomolar range (23.5 ± 4.7 nM), while showing weaker affinity for monomeric or fibrillar species [8]. This selective interaction stabilizes pathogenic oligomeric assemblies and redirects amyloid formation toward low-molecular-weight oligomers rather than mature fibrils. The formation of Aβ42-Aβ(1-14) hetero-oligomers enhances neuronal toxicity 3.1-fold compared to pure Aβ42 oligomers in primary cortical neuron cultures, as measured by caspase-3 activation assays [8].
The fragment plays a crucial role in the Aβ-tau interaction cascade that defines AD progression. Proteomic analysis of endocytic vesicles demonstrates that Aβ(1-14) complexes with fibroblast growth factor receptor 3 (FGFR3) to facilitate tau internalization, a critical step in trans-synaptic tau propagation [8]. In vitro experiments show that Aβ(1-14) increases neuronal uptake of extracellular tau by 2.8-fold through FGFR3-dependent mechanisms. This process is regulated by fibroblast growth factor 2 (FGF2), which induces internalization of the Aβ(1-14)-FGFR3-tau complex upon secretion from Aβ-stimulated neurons [8].
Table 3: Proteomic Changes Associated with Aβ(1-14)-Mediated Tau Internalization
Protein Target | Interaction Mechanism | Functional Consequence | Validation Method |
---|---|---|---|
FGFR3 | Direct binding (Kd = 18 nM) | Tau internalization complex | Co-immunoprecipitation, siRNA knockdown [8] |
PrPᶜ | N-terminal domain recognition | Synaptic toxicity potentiation | Surface plasmon resonance [3] |
α-Synuclein | Hetero-oligomer formation | Cross-amyloid potentiation | FRET, cross-seeding kinetics [3] |
LRP-1 | Reduced clearance binding | Extended half-life in brain | BBB transport assays [4] |
The cross-amyloid interactions between Aβ(1-14) and other pathogenic proteins create synergistic toxicity pathways. Experimental evidence demonstrates that Aβ(1-14) forms hetero-oligomers with α-synuclein through electrostatic interactions between its acidic residues (Glu3, Asp7) and basic residues in α-synuclein (Lys residues) [3]. These hybrid oligomers exhibit enhanced stability and neurotoxicity compared to homotypic aggregates. Furthermore, Aβ(1-14) accelerates tau fibrillization by 2.3-fold in vitro by neutralizing inhibitory charges on tau through its clustered histidine residues, thereby reducing electrostatic repulsion between tau molecules [3]. This mechanism provides a structural basis for the observed accelerated tau pathology in brain regions with early Aβ deposition.
In vivo studies using ADLPAPT transgenic mice demonstrate that FGFR3 knockdown reduces hippocampal tau accumulation by 68% and improves performance in novel object recognition tests by 42% [8]. This effect is specifically attributed to decreased tau internalization rather than reduced production, confirming the role of Aβ(1-14)-FGFR3 interactions in tau propagation. These findings identify the Aβ(1-14)-FGFR3 axis as a potential therapeutic target for disrupting the amyloid-tau synergy that drives cognitive decline in AD.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7